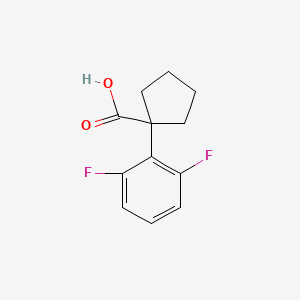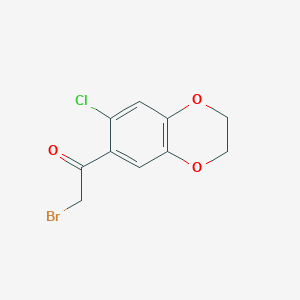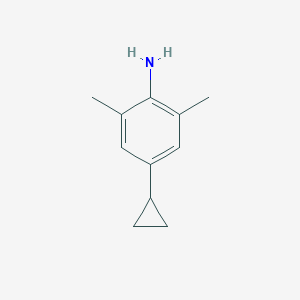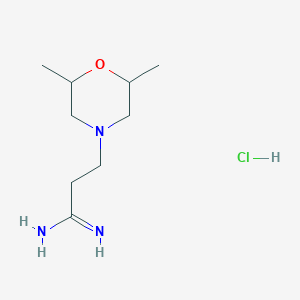
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride is a chemical compound with the molecular formula C9H20ClN3O. It is often used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with propanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic synthetic route but is optimized for higher efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of various industrial products due to its stability and reactivity.
作用机制
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide hydrochloride include:
- 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride
- 3-(2,6-Dimethyl-4-morpholinyl)propanimidamide dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are essential.
属性
分子式 |
C9H20ClN3O |
|---|---|
分子量 |
221.73 g/mol |
IUPAC 名称 |
3-(2,6-dimethylmorpholin-4-yl)propanimidamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-7-5-12(4-3-9(10)11)6-8(2)13-7;/h7-8H,3-6H2,1-2H3,(H3,10,11);1H |
InChI 键 |
YBWKEKWEKMYXAA-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)CCC(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)

![2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11723945.png)

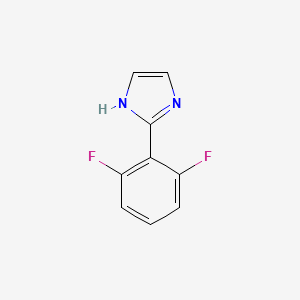




![3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B11723990.png)

